molecular formula C12H15N3O2 B1481658 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2098026-43-6

6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1481658
CAS No.: 2098026-43-6
M. Wt: 233.27 g/mol
InChI Key: FRRBWAFGZOXXJP-UHFFFAOYSA-N
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Description

6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a cyclobutyl group at position 6, an ethyl group at position 1, and a carboxylic acid moiety at position 5. This structure combines steric bulk (cyclobutyl), alkyl chain flexibility (ethyl), and hydrogen-bonding capacity (carboxylic acid), making it a versatile scaffold for medicinal chemistry and materials science.

Properties

IUPAC Name

6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-14-6-7-15-11(14)9(12(16)17)10(13-15)8-4-3-5-8/h6-8H,2-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRBWAFGZOXXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the imidazo[1,2-b]pyrazole core followed by selective substitution at key positions to introduce the cyclobutyl and ethyl groups, and finally functionalizing the 7-position with a carboxylic acid group. The methods can be broadly categorized into:

Stepwise Synthetic Route

A representative synthetic route involves the following steps:

Step Reaction Type Description Key Reagents/Conditions
1 Formation of pyrazole core Condensation of suitable 1,3-diketones with hydrazine derivatives to form pyrazole scaffold Hydrazine hydrate, diketone precursors
2 Imidazole ring closure Cyclization with appropriate aldehydes or amines to build imidazo ring onto pyrazole Aldehydes or amines, acidic or basic catalysts
3 Introduction of cyclobutyl Selective alkylation or cross-coupling at position 6 with cyclobutyl halides or boronic acids Pd-catalyzed Suzuki coupling or alkylation reagents
4 Ethyl substitution at N-1 Alkylation of the nitrogen at position 1 using ethyl halides Ethyl bromide or iodide, base (e.g., K2CO3)
5 Carboxylation at position 7 Oxidation or direct carboxylation to introduce carboxylic acid group CO2 fixation or oxidation agents (e.g., KMnO4)

This sequence ensures regioselective functionalization, preserving the integrity of the bicyclic system while installing the desired substituents.

Specific Synthetic Techniques

  • Pd-Catalyzed Cross-Coupling:
    The cyclobutyl group is often introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling between a halogenated imidazo[1,2-b]pyrazole intermediate and cyclobutylboronic acid or ester. This method offers high regioselectivity and yields, and is adaptable to scale-up.

  • Alkylation Reactions:
    The N-ethyl substituent is typically introduced by nucleophilic substitution using ethyl halides under basic conditions, ensuring selective alkylation at the nitrogen atom without affecting other functional groups.

  • Carboxylic Acid Introduction:
    The carboxylic acid at position 7 can be introduced by oxidation of a methyl group or by direct carboxylation of an appropriate precursor. Oxidative methods employ reagents such as potassium permanganate or chromium-based oxidants, while carboxylation may involve CO2 fixation under basic conditions.

Process Optimization and Scale-Up

Industrial production considerations include:

  • Optimization of reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
  • Use of continuous flow reactors for improved heat and mass transfer.
  • Avoidance of hazardous reagents such as haloalkylsulfenyl chlorides, which are difficult to source and handle safely.
  • Implementation of purification steps such as recrystallization or chromatography to ensure product quality.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents/Conditions Advantages Challenges
Pyrazole core formation Condensation of diketones & hydrazine Hydrazine hydrate, diketone precursors Straightforward, high yield Control of regioselectivity
Imidazole ring closure Cyclization with aldehydes/amines Acid/base catalysis Efficient ring formation Possible side reactions
Cyclobutyl group introduction Pd-catalyzed Suzuki coupling Pd catalyst, cyclobutylboronic acid High regioselectivity and yield Catalyst cost, reaction optimization
N-ethyl substitution Alkylation with ethyl halides Ethyl bromide/iodide, base Simple, selective N-alkylation Avoiding over-alkylation
Carboxylic acid functionalization Oxidation or carboxylation KMnO4, Cr oxidants, or CO2 fixation Direct introduction of COOH group Harsh conditions, purification

Research Findings and Notes

  • The selective functionalization of the imidazo[1,2-b]pyrazole scaffold is critical to obtaining the target compound with high purity and yield.
  • Pd-catalyzed cross-coupling is favored for introducing cyclobutyl substituents due to its efficiency and mild reaction conditions.
  • Alkylation at the nitrogen position is generally straightforward but requires careful control to prevent multiple substitutions.
  • Oxidative methods for carboxylation may require optimization to minimize degradation of the heterocyclic core.
  • Industrial synthesis benefits from continuous flow chemistry and automation to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has been explored for various scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid with structurally related derivatives, focusing on substituents, synthesis, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Imidazo[1,2-b]pyrazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Pathway References
This compound Cyclobutyl (C6), Ethyl (C1), COOH (C7) 247.26 (calculated) Potential anticancer/anti-inflammatory Ester hydrolysis of ethyl precursor
2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (8a) 4-Fluorophenyl (C2), dihydro core 263.23 Anticancer activity (IC50 = 8.2 µM) Acid hydrolysis of ethyl ester (7a)
7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid Bromo (C7), Methyl (C1) 244.05 High lipophilicity (logP = 2.1) Halogenation of methyl precursor
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Ethyl (C6), Phenyl (C2), dihydro 283.31 Discontinued (structural instability) Multi-step coupling reactions
1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Ethyl (C1), Methyl (C6) 193.20 Lab-use scaffold (no bioactivity data) Direct alkylation of methyl analog

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorophenyl derivative (8a) exhibits notable anticancer activity (IC50 = 8.2 µM), attributed to enhanced π-π stacking and electron-withdrawing effects of fluorine . In contrast, the cyclobutyl group in the main compound may improve metabolic stability due to steric shielding of the imidazole core .

Synthetic Accessibility: Carboxylic acid derivatives are commonly synthesized via hydrolysis of ethyl esters under acidic conditions (e.g., sulfuric acid followed by neutralization) . Halogenated analogs (e.g., bromo) require Pd-catalyzed coupling or direct halogenation, as seen in thieno[3,2-b]thiophene synthesis .

Structural Stability :

  • Dihydro derivatives (e.g., 6-ethyl-2-phenyl compound in ) are prone to oxidation, leading to discontinuation in commercial catalogs . The fully aromatic core in the main compound likely offers greater stability.

Thermal and Electronic Properties: Carboxylic acid groups in similar scaffolds (e.g., thiazolo[3,2-b]triazines) enable strong electronic communication with metal oxides, suggesting utility in organic electronics . This property remains unexplored for the main compound but could align with trends in thieno[3,2-b]thiophene derivatives .

Biological Activity

6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a fused bicyclic structure comprising an imidazo[1,2-b]pyrazole core, which is further substituted with a cyclobutyl group and an ethyl group. The carboxylic acid functional group at position 7 enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical formula for this compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2} with a molecular weight of approximately 218.26 g/mol. Its structural representation is as follows:

Structure \text{Structure }
AtomSymbolCount
CarbonC11
HydrogenH14
NitrogenN4
OxygenO2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate the activity of various enzymes and receptors, which can lead to therapeutic effects such as anti-inflammatory and anticancer activities. For instance, it may inhibit certain kinases involved in inflammatory pathways or cancer progression, thus exerting its pharmacological effects .

Therapeutic Applications

Recent studies have highlighted several potential therapeutic applications for this compound:

  • Anti-inflammatory Activity : Research indicates that derivatives of imidazo[1,2-b]pyrazoles can exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as IKK-2 .
  • Anticancer Properties : The compound has shown promise as an anticancer agent through its action on various cancer cell lines, including breast cancer (MCF7), cervical (HeLa), and hepatocellular carcinoma (HepG2). In vitro studies report IC50 values indicating potent cytotoxicity against these cell lines .

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a related pyrazole compound on human chondro-sarcoma cells. The compound demonstrated an IC50 value of 53 nM against the p38 MAPK enzyme, which plays a crucial role in inflammatory responses. This suggests that similar compounds like this compound may also possess significant anti-inflammatory activity .

Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of imidazo[1,2-b]pyrazole derivatives against various cancer cell lines. The results indicated that compounds with similar structures could induce cell cycle arrest and exhibit synergistic effects when combined with standard chemotherapeutics like doxorubicin .

Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values
Anti-inflammatoryInhibition of cytokines (e.g., IL-17, TNFα)~0.013 - 0.067 μM
AnticancerCytotoxicity against cancer cell lines~10.4 - 11.8 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves condensation reactions between ethyl-substituted imidazo[1,2-b]pyrazole precursors and cyclobutyl-containing reagents. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclobutyl incorporation .
  • Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
  • Temperature control : Stepwise heating (70–100°C) minimizes side reactions during cyclobutyl functionalization .
    • Yield Monitoring : Employ HPLC (≥98% purity criteria) to track intermediate stability and final product quality .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure and purity?

  • Core Techniques :

  • Single-crystal X-ray diffraction : Resolves 3D molecular geometry, including cyclobutyl ring conformation and ethyl group orientation .
  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies proton environments (e.g., imidazo[1,2-b]pyrazole core vs. cyclobutyl substituents) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
    • Purity Validation : HPLC with UV detection (λ = 254 nm) ensures absence of byproducts .

Advanced Research Questions

Q. How can computational quantum chemical methods guide the design of derivatives with enhanced biological activity?

  • Computational Workflow :

  • Reaction Path Search : Use density functional theory (DFT) to model cyclobutyl group interactions with target enzymes, optimizing steric and electronic effects .
  • Transition State Analysis : Identify energy barriers for key synthetic steps (e.g., cyclobutyl ring formation) to refine reaction conditions .
  • Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., kinases) using molecular dynamics simulations .
    • Experimental Feedback Loop : Integrate computational predictions with synthetic results to iteratively improve derivative design .

Q. What strategies resolve contradictions in biological activity data across studies using this compound?

  • Root Cause Analysis :

  • Assay Variability : Standardize cell-based vs. enzyme inhibition assays (e.g., ATP concentration, pH) to minimize discrepancies .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography if conflicting bioactivity is observed .
  • Salt Form Effects : Compare activities of free acid vs. sodium/potassium salts, as ionization state impacts membrane permeability .
    • Meta-Analysis : Aggregate data from multiple studies using multivariate regression to isolate critical variables (e.g., substituent position) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Risk Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties .
  • Ventilation : Perform syntheses in fume hoods to avoid inhalation of vapors during high-temperature steps .
  • Waste Disposal : Neutralize acidic byproducts before disposal in accordance with institutional chemical hygiene plans .

Data Contradiction and Methodological Challenges

Q. How do solvent polarity and pH influence the stability of this compound in solution?

  • Stability Profiling :

  • pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) to identify degradation pathways (e.g., hydrolysis of the cyclobutyl group) .
  • Solvent Effects : Compare degradation rates in aqueous vs. organic solvents (e.g., ethanol) using LC-MS to track decomposition products .
    • Mitigation Strategy : Store solutions at neutral pH and low temperature (–20°C) to extend shelf life .

Q. What experimental and computational approaches validate the compound’s mechanism of action in biological systems?

  • Integrated Workflow :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
  • Knockout Models : Use CRISPR-edited cell lines to confirm target specificity .
  • Machine Learning : Train models on activity data from structural analogs to predict off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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